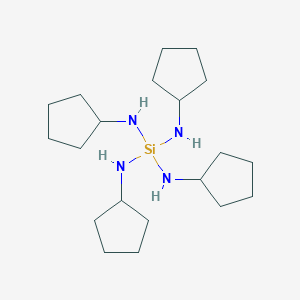
N,N',N'',N'''-Tetracyclopentylsilanetetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine: is a complex organosilicon compound characterized by the presence of four cyclopentyl groups attached to a central silicon atom through nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine typically involves the reaction of cyclopentylamine with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4C5H9NH2→Si(NC5H9)4+4HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation or recrystallization may be employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyclopentyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of silanetetramine derivatives with oxidized cyclopentyl groups.
Reduction: Formation of reduced silanetetramine derivatives.
Substitution: Formation of substituted silanetetramine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is used as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology: The compound has potential applications in biological research as a molecular probe. Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: In medicinal chemistry, N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be utilized to deliver therapeutic agents to specific targets in the body.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for use in high-performance materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as ligands, coordinating with metal ions to form stable complexes. These complexes can then interact with various molecular targets, influencing biochemical pathways and processes.
Comparación Con Compuestos Similares
N,N’,N’‘,N’‘’-Tetramethylethylenediamine: A similar compound with methyl groups instead of cyclopentyl groups.
N,N’,N’‘,N’‘’-Tetraethylethylenediamine: A compound with ethyl groups instead of cyclopentyl groups.
N,N’,N’‘,N’‘’-Tetraphenylethylenediamine: A compound with phenyl groups instead of cyclopentyl groups.
Uniqueness: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is unique due to the presence of cyclopentyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different alkyl or aryl groups.
Propiedades
Número CAS |
923560-85-4 |
|---|---|
Fórmula molecular |
C20H40N4Si |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
N-tris(cyclopentylamino)silylcyclopentanamine |
InChI |
InChI=1S/C20H40N4Si/c1-2-10-17(9-1)21-25(22-18-11-3-4-12-18,23-19-13-5-6-14-19)24-20-15-7-8-16-20/h17-24H,1-16H2 |
Clave InChI |
OJGMXNNTTHXSPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N[Si](NC2CCCC2)(NC3CCCC3)NC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)



![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)
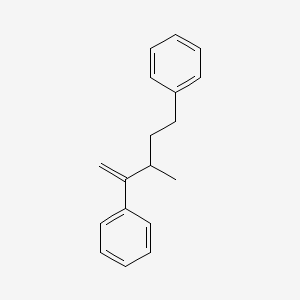
![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)

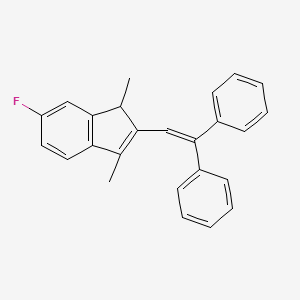
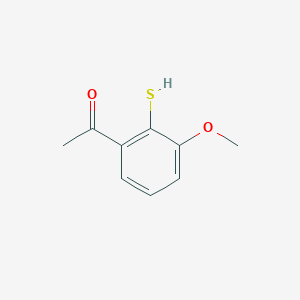

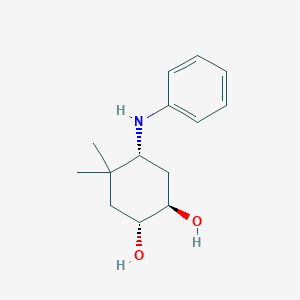
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
